Active Metabolite of a Potent Anti-MRSA Prodrug: Quantified Enzyme Inhibition
7-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is the active, enzyme-inhibiting metabolite of the sulfonamide-based oxaborole prodrug PT638 [1]. While the parent prodrug is inactive against the target enzyme, the 7-amino derivative is generated by bacterial nitroreductases and exhibits potent inhibition. This establishes the compound as a crucial reference standard for developing and studying this class of prodrugs [1].
| Evidence Dimension | Inhibition of S. aureus Leucyl-tRNA Synthetase (LeuRS) IC50 |
|---|---|
| Target Compound Data | 3.0 ± 1.2 μM |
| Comparator Or Baseline | PT638 (nitrophenyl sulfonamide prodrug of 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol): IC50 > 100 μM |
| Quantified Difference | >33-fold increase in enzyme inhibition after conversion to the 7-amino derivative |
| Conditions | In vitro enzyme inhibition assay against S. aureus LeuRS. |
Why This Matters
For procurement, this confirms the compound's identity as the essential, active moiety of a validated antibacterial prodrug series, making it a non-negotiable chemical standard for any laboratory investigating this mechanism.
- [1] Yuanyuan Si et al. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors. ACS Infectious Diseases, 2022. DOI: 10.1021/acsinfecdis.1c00588. View Source
